N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(2-isopropylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a 1,2,4-triazole-3-thioacetamide derivative characterized by:
- Triazole core: Substituted at the 4-position with a 2-isopropylphenyl group and at the 5-position with a pyridin-3-yl moiety.
- Thioacetamide linker: Connects the triazole to an N-substituent, which in this case is a 2-cyano-3-methylbutan-2-yl group.
Properties
Molecular Formula |
C24H28N6OS |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(2-propan-2-ylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H28N6OS/c1-16(2)19-10-6-7-11-20(19)30-22(18-9-8-12-26-13-18)28-29-23(30)32-14-21(31)27-24(5,15-25)17(3)4/h6-13,16-17H,14H2,1-5H3,(H,27,31) |
InChI Key |
PKTDGAMWKFTRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the triazole substituents, acetamide side chain, or N-aryl groups (Table 1). Key structural variations and their implications are discussed below.
Table 1: Structural and Functional Comparison of 1,2,4-Triazole-3-thioacetamide Derivatives
Substituent Effects on the Triazole Core
- 4-Chlorophenyl (): Halogenation may enhance metabolic stability but reduce solubility . Amino (): Polar amino groups could increase solubility but may compromise stability under physiological conditions .
5-Position Modifications :
- Pyridin-3-yl (Target) : The pyridine nitrogen’s position allows for hydrogen bonding or π-stacking interactions, differing from pyridin-2-yl () or pyridin-4-yl () isomers .
- Furan-2-yl () : A heterocyclic group with lower aromaticity than pyridine, possibly reducing target affinity but improving bioavailability .
Acetamide N-Substituent Variations
- 2-Cyano-3-methylbutan-2-yl (Target): The cyano group’s electron-withdrawing nature may stabilize the molecule against hydrolysis, contrasting with aryl groups in and .
- 4-Chloro-2-methylphenyl () : Chlorine’s electronegativity could enhance binding to hydrophobic pockets in biological targets .
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